4-ethoxy-3-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
4-ethoxy-3-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings, a sulfonamide group, and various functional groups such as ethoxy and fluoro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps:
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Formation of the Pyridine Derivative: : The synthesis begins with the preparation of the 5-(furan-2-yl)pyridine derivative. This can be achieved through a Suzuki-Miyaura coupling reaction between a furan-2-yl boronic acid and a 5-bromo-3-pyridine .
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Introduction of the Sulfonamide Group: : The next step involves the sulfonylation of the pyridine derivative. This is typically done using benzenesulfonyl chloride in the presence of a base such as triethylamine .
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Ethoxy and Fluoro Substitution: This can be achieved through nucleophilic substitution reactions using appropriate ethoxy and fluoro reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions to form various
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S/c1-2-24-18-6-5-15(9-16(18)19)26(22,23)21-11-13-8-14(12-20-10-13)17-4-3-7-25-17/h3-10,12,21H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVYZZGBBDPPNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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